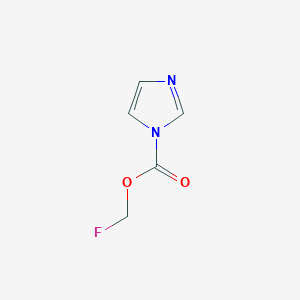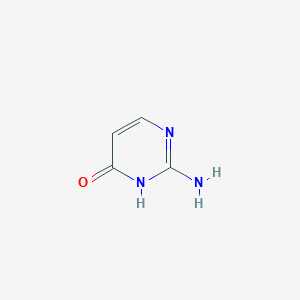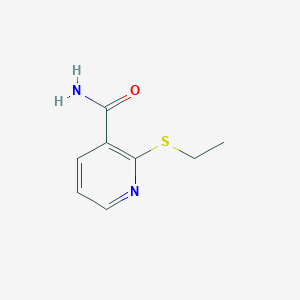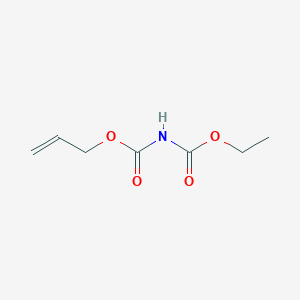
3-Chloro-4-fluorobenzyl alcohol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Chloro-4-fluorobenzyl alcohol-related compounds involves multiple methods, including the use of protecting groups for alcohols, halogenation, and reduction processes. A notable synthesis approach involves the introduction of benzyl ether-type protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which shows compatibility with various oxidative conditions and can be introduced via readily prepared benzyl bromide. This group is cleavable under specific conditions, illustrating the compound's versatility in synthesis processes (Crich, Li, & Shirai, 2009).
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-fluorobenzyl alcohol and its derivatives has been studied through various spectroscopic methods. For instance, the rotationally resolved electronic spectra of 4-fluorobenzyl alcohol in both the S(0) and S(1) electronic states indicate a gauche structure, highlighting the impact of the fluorine substituent on the molecule's conformation and electronic properties (Bird, Nikolaev, & Pratt, 2011).
Wissenschaftliche Forschungsanwendungen
Aryl-Alcohol Oxidase Catalysis : A study by Ferreira et al. (2015) explored how aromatic stacking interactions influence the catalysis in aryl-alcohol oxidase (AAO). They found that reactions with 3-chloro- or 3-fluorobenzyl alcohols proceed via a ping-pong mechanism, with different substituents altering the mechanism.
Synthesis and Characterization : Saharan and Joshi (2016) reported on the eco-friendly synthesis and characterization of halo-substituted benzyl alcohols, including 2-Chloro-6-fluorobenzyl alcohol, using biotransformation.
Metabolic Fate Study : Blackledge, Nicholson, and Wilson (2003) conducted an NMR study on the metabolic fate of 2-, 3-, and 4-fluorobenzyl alcohols in rats. They identified N-acetylcysteinyl conjugates as minor metabolites in urine.
Fluorobenzyl Derivatives Synthesis : Hida, Beney, Robert, and Luu-Duc (1995) described the preparation of 2-(α-fluorobenzyl)benzimidazole derivatives, from benzylic alcohols using a 2-chloro-1,1,2-trifluorotriethylamine reagent.
Alcohol Protecting Group Development : Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, showcasing its application in the synthesis of beta-mannopyranosides.
4-[18F]Fluorobenzyl Halides Preparation : Iwata et al. (2000) developed a convenient method for automated preparation of 4-[18F]fluorobenzyl halides from no-carrier-added [18F]fluoride.
Eigenschaften
IUPAC Name |
(3-chloro-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHBUXUXOPOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378589 | |
| Record name | 3-Chloro-4-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorobenzyl alcohol | |
CAS RN |
161446-90-8 | |
| Record name | 3-Chloro-4-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 161446-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)




![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
